N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide is a complex organic compound characterized by the presence of an oxazole ring substituted with diphenyl groups and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenoxyacetic acid with 4,5-diphenyl-1,3-oxazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase-2 (COX-2) and modulation of intracellular kinases like ERK and MAPK .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N-phenylamine
- 4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of an oxazole ring and a phenoxyacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18N2O3/c26-20(16-27-19-14-8-3-9-15-19)24-23-25-21(17-10-4-1-5-11-17)22(28-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,25,26) |
InChI Key |
AGMXZVOWPBLRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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